

# **Application Notes and Protocols: Bismuth Acetate-Catalyzed Protodeboronation**

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Compound of Interest		
Compound Name:	Bismuth acetate	
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### Introduction

Protodeboronation, the cleavage of a carbon-boron bond to install a carbon-hydrogen bond, is a synthetically useful transformation in organic chemistry. While various methods exist, the use of bismuth(III) acetate as a catalyst offers a safe, inexpensive, and selective alternative for this reaction, particularly in the context of functionalizing complex molecules like indoles.[1][2][3] Bismuth(III) acetate is an earth-abundant, non-toxic, and shelf-stable solid, making it an attractive choice for sustainable chemical synthesis.[1] This protocol details the application of bismuth acetate in the sequential protodeboronation of di- and triborylated indoles, allowing for the selective synthesis of various borylated indole isomers.[1][2] This method is particularly advantageous as it can be performed under aerobic conditions without the need for rigorously dried or degassed solvents.[1]

# **Key Advantages of Bismuth Acetate Catalyst**

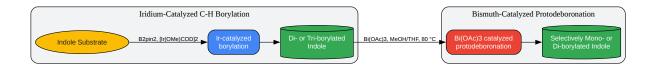
- Safety and Cost-Effectiveness: Bismuth salts are significantly less expensive and toxic than
  precious metal catalysts like iridium and palladium that are also used for protodeboronation.
   [1]
- Operational Simplicity: The reaction can be set up under an air atmosphere, and the solvents do not require special purification or degassing, simplifying the experimental procedure.[1]



- High Selectivity: Bismuth(III) acetate often provides greater selectivity in the protodeboronation of poly-borylated indoles compared to other methods.[1]
- Mild Reaction Conditions: The reaction proceeds under relatively mild heating.

## **Experimental Workflow**

The following diagram illustrates the general workflow for the iridium-catalyzed borylation of indoles followed by the selective bismuth-catalyzed protodeboronation. This sequential process allows for the generation of a diverse range of borylated indole products from a single starting material.



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Caption: Sequential Ir-catalyzed borylation and Bi-catalyzed protodeboronation workflow.

## **General Experimental Protocol**

This protocol is a general guideline for the **bismuth acetate**-catalyzed protodeboronation of a borylated indole.

#### Materials:

- Borylated indole substrate
- Bismuth(III) acetate (Bi(OAc)3)
- Methanol (MeOH)
- Tetrahydrofuran (THF)



- · Sealed reaction tube or vial
- Standard laboratory glassware and purification supplies

#### Procedure:

- To a sealed reaction tube, add the borylated indole substrate.
- Add bismuth(III) acetate (typically 20-40 mol %).
- Add a mixture of methanol and tetrahydrofuran (e.g., in a 1:1 ratio). The concentration of the substrate is typically around 0.1 M.
- Seal the tube and heat the reaction mixture to 80 °C.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR). Reaction times can vary from a few hours to 24 hours depending on the substrate.[1]
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired protodeboronated product.

## **Quantitative Data Summary**

The following tables summarize the results for the **bismuth acetate**-catalyzed protodeboronation of various di- and triborylated indoles.

Table 1: Protodeboronation of 2,7-Diborylated Indole[1]

Substrate (1)	Catalyst Loading (mol %)	Solvent	Time (h)	Product (2)	Yield (%)
2,7-diboryl- indole	20	MeOH/THF	7	7-boryl-indole	90



Table 2: Comparison of Bismuth and Iridium Catalysis for Protodeboronation of 4,7-diborylated-2-carboethoxy-indole (12)[1][4]

Catalyst System	Solvent	Temp (°C)	Time (h)	Product Ratio (22:11:12)	Isolated Yield of 22 (%)
40 mol % Ві(ОАс)з	MeOH/THF	80	24	54:9:41	-
1.5 mol % [Ir(OMe)COD ]2	MeOH/CH2Cl	60	2	33:67:0	-
1.5 mol % [Ir(OMe)COD	MeOH/THF	rt	-	-	54

Note: 22 is the monoprotodeboronated product, 11 is the fully protodeboronated product, and 12 is the starting material.

Table 3: Substrate Scope of Bismuth-Catalyzed Protodeboronation[1]



Substrate	Catalyst Loading (mol %)	Product(s)	Notes
4,7-diborylated-2- methylindole (14)	-	Mixture of mono- protodeboronated, fully protodeboronated, and starting material	Ir-mediated protodeboronation proved superior for this substrate.
Boc-protected 4,7- diborylated-indole (17)	-	No reaction	N-Boc protected indoles were unreactive under Bi(OAc)3 catalysis.
2,7-diborylated sumatriptan	-	7-borylated sumatriptan	85% yield by quantitative HPLC, 28% isolated yield due to purification challenges.[1][4]

#### **Mechanistic Considerations**

While the precise mechanism of the bismuth-catalyzed protodeboronation is not fully elucidated, experimental evidence suggests that an interaction with the indole nitrogen is important for reactivity and selectivity.[1][4] Unlike some palladium-catalyzed protodeboronations where acetic acid is the proton source, in this system, methanol is the likely proton donor. The reaction is sensitive to the electronic and steric environment of the boronate esters, with sequential deboronation generally occurring in the reverse order of their installation via iridium-catalyzed borylation.[1]

## Conclusion

The use of bismuth(III) acetate provides a practical and efficient method for the protodeboronation of organoboron compounds, particularly for the selective functionalization of indole scaffolds. Its operational simplicity, low cost, and favorable safety profile make it a valuable tool for researchers in synthetic chemistry and drug development. The ability to



achieve selective protodeboronation in a sequential manner with C-H borylation opens up new avenues for accessing diverse and complex molecular architectures.

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